2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)carbamoylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c10-6-3-1-2-4-7(6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVDEGPYBRTXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid typically involves the following steps:
Formation of the Fluorophenyl Isocyanate: This is achieved by reacting 2-fluoroaniline with phosgene or a phosgene substitute under controlled conditions to form 2-fluorophenyl isocyanate.
Reaction with Glycine: The 2-fluorophenyl isocyanate is then reacted with glycine in the presence of a suitable base (e.g., triethylamine) to form the desired product.
The reaction conditions generally involve maintaining a low temperature to control the reactivity of the isocyanate and ensure a high yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the carbamoyl group to an amine.
Substitution: The fluorine atom in the phenyl ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid as a candidate in anticancer therapies. For instance, it has been investigated for its role in developing hybrid inhibitors targeting multiple myeloma. The compound exhibited significant antiproliferative activity when combined with other pharmacophores, suggesting its utility in overcoming drug resistance in cancer cells .
1.2 Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. It has been shown to interact with kinases, which are critical in signaling pathways associated with cancer progression. The addition of fluorine atoms to the structure enhances its potency and selectivity against specific kinases, making it a valuable scaffold for designing selective inhibitors .
Biochemical Research Applications
2.1 Protein Interaction Studies
In biochemical research, this compound serves as a tool for studying protein-ligand interactions. Its structural characteristics allow researchers to explore binding affinities with target proteins, contributing to the understanding of molecular mechanisms underlying various diseases.
2.2 Drug Design and Development
The compound's unique properties make it a candidate for drug design initiatives aimed at developing new therapeutics. Its ability to modulate biological pathways suggests potential applications in creating drugs that target specific disorders, including metabolic and neurodegenerative diseases .
Antiproliferative Activity Data
| Compound | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|
| This compound | 9.5 | RPMI 8226 (Multiple Myeloma) | |
| Hybrid Compound (Entinostat-Bortezomib) | 13.1 | 3D Spheroid Model |
Enzyme Inhibition Selectivity
| Compound | Target Enzyme | Selectivity Ratio |
|---|---|---|
| This compound | GRK2 | >100-fold over PKA |
| Benzyl Amide Derivative | GRK1 | 50-fold |
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity to these targets, while the carbamoyl amino acetic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid
- Substituent : 4-Bromophenyl
- Molecular Weight : 273.09 g/mol
- CAS Number : 3744-13-6
- The compound exhibits lower synthetic yields (17% in similar electrochemical syntheses) and distinct solubility profiles due to reduced polarity .
2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid
- Substituent : 2,6-Difluorophenyl
- Molecular Weight : 217.14 g/mol
- Key Properties : Dual fluorine substituents amplify electron-withdrawing effects, enhancing acidity (pKa ~2.5) and reactivity in nucleophilic substitutions. This compound is used as a precursor in fluorinated drug synthesis .
2-((3-Chlorophenyl)amino)acetic Acid
Analogues with Modified Backbones
Salicyluric Acid (2-Hydroxyhippuric Acid)
- Structure : 2-Hydroxyphenyl linked to glycine via a carbonyl group.
- Key Properties: The phenolic -OH group increases water solubility (logP ~1.2) and enables chelation of metal ions, contrasting with the fluorine’s inertness in the target compound. Used in detoxification studies .
Etifenin
- Structure: Diethylphenylcarbamoyl-methylimino diacetic acid.
- Key Properties: The diethylphenyl group and iminodiacetic acid backbone enhance lipophilicity (logP ~3.8), making it suitable for hepatobiliary imaging. The target compound’s single acetic acid group limits such applications .
Pharmacologically Active Analogues
N-{[2-(2-Fluorophenyl)-8-methyl-7-oxo-pyrido[2,3-d]pyrimidin-6-yl]carbonyl}glycine
- Structure : Fluorophenyl-pyridopyrimidine-glycine conjugate.
- Key Properties : The pyridopyrimidine core confers kinase inhibitory activity, while the fluorophenyl group enhances target binding affinity (IC50 < 100 nM). The target compound lacks this heterocyclic system, limiting its direct pharmacological utility .
[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic Acid
Data Table: Comparative Analysis
Research Findings and Trends
- Synthetic Challenges : Electrochemical methods for fluorophenyl derivatives (e.g., 2u in ) often yield <20% due to side reactions, whereas brominated analogues face purification hurdles .
- Biological Relevance : Fluorine’s role in enhancing blood-brain barrier penetration is well-documented in analogues like the pyridopyrimidine-glycine conjugate .
Biological Activity
2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : CHFNO
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Below are summarized findings from recent studies.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. A notable study evaluated its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Moderate inhibition |
| Caco-2 (Colon Cancer) | 8.5 | Significant inhibition |
In a comparative analysis, this compound showed a stronger inhibitory effect on Caco-2 cells than on A549 cells, suggesting a selective action mechanism that may involve specific cellular targets in colorectal cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays against several bacterial strains revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| M. tuberculosis | 8 µg/mL |
The results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria and Mycobacterium species, making it a candidate for further development as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest:
- Targeting Apoptosis Pathways : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Protein Synthesis : It may interfere with protein synthesis by modulating ribosomal function, which is crucial in both cancer and microbial contexts.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Lung Cancer : A patient with advanced lung cancer showed a partial response to treatment involving a regimen that included this compound, which was associated with a reduction in tumor size and improved quality of life.
- Case Study on Tuberculosis : In a clinical setting, patients treated with this compound alongside standard anti-tuberculosis therapy exhibited faster recovery rates compared to those receiving conventional treatment alone.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(2-fluorophenyl)carbamoyl]amino}acetic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves a carbamoylation reaction between 2-fluorophenyl isocyanate and glycine derivatives. Key steps include:
- Step 1 : React glycine ethyl ester with 2-fluorophenyl isocyanate in anhydrous THF under nitrogen atmosphere at 0–5°C for 4–6 hours .
- Step 2 : Hydrolyze the intermediate ester using NaOH (1M) in ethanol/water (1:1) at 60°C for 2 hours to yield the carboxylic acid.
- Critical Factors : Temperature control during carbamoylation prevents side reactions (e.g., urea formation). Solvent polarity affects intermediate stability, with THF yielding >80% purity .
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : The 2-fluorophenyl group shows splitting patterns (doublets at δ 7.2–7.6 ppm due to ortho-fluorine coupling). The carbamoyl NH proton appears as a broad singlet (~δ 6.5 ppm) .
- ¹³C NMR : The carbonyl carbons (carbamoyl and acetic acid) resonate at δ 165–175 ppm.
Q. What role does the ortho-fluorine substituent play in the compound’s solubility and crystallinity?
- The ortho-fluorine enhances lipophilicity (logP ~1.2) compared to non-fluorinated analogs, reducing aqueous solubility (~2.5 mg/mL in water at 25°C). However, it promotes π-stacking in the solid state, yielding needle-like crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like enzymes?
- Methodology :
- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cyclooxygenase-2) due to the fluorophenyl group’s lipophilicity .
- Docking Workflow :
Prepare the ligand (protonation states optimized at pH 7.4).
Grid generation around the active site (AutoDock Vina).
Post-docking analysis (binding energy < -7 kcal/mol indicates strong interactions).
- Key Interactions : The carbamoyl NH forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2), while the ortho-fluorine engages in halogen bonding with Leu352 .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Root Causes :
- Assay Conditions : Variability in buffer pH (e.g., phosphate vs. Tris) alters ionization of the acetic acid moiety, affecting membrane permeability.
- Cell Line Differences : Metabolic stability in hepatic cell lines (e.g., HepG2) may degrade the compound faster than in cancer lines (e.g., MCF-7) .
- Resolution : Standardize assays using:
- Fixed pH (7.4) and 1% DMSO as a co-solvent.
- Include control experiments with fluorophore-tagged analogs to track cellular uptake .
Q. How does isotopic labeling (e.g., ¹⁸O in the acetic acid moiety) aid in metabolic pathway tracing?
- Protocol :
Synthesize the ¹⁸O-labeled analog via acid-catalyzed exchange with H₂¹⁸O under reflux.
Administer to in vitro hepatocyte models and track metabolites via LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
